molecular formula C12H22O2 B075228 2,9-Dimethyl-3,8-decanedione CAS No. 1490-37-5

2,9-Dimethyl-3,8-decanedione

Cat. No.: B075228
CAS No.: 1490-37-5
M. Wt: 198.3 g/mol
InChI Key: HXQGDVMNCVJPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Dimethyl-3,8-decanedione is a high-purity, synthetic β-diketone compound of significant interest in coordination chemistry and materials science research. Its primary research value lies in its ability to act as a versatile chelating ligand for a wide range of metal ions, including lanthanides, actinides, and transition metals. The specific steric and electronic properties imparted by the methyl groups at the 2 and 9 positions and the extended carbon backbone influence the coordination geometry, stability, and volatility of the resulting metal complexes. This makes this compound a crucial precursor in the synthesis of metal-organic frameworks (MOFs), the development of catalysts, and particularly in Metal-Organic Chemical Vapor Deposition (MOCVD) processes for producing thin-film materials. The mechanism of action involves the compound existing in a tautomeric equilibrium between the β-diketone form and the enol form. The enol form readily deprotonates to form a stable, anionic ligand that can form six-membered chelate rings with metal centers, creating highly stable and often volatile complexes suitable for advanced fabrication techniques. Researchers utilize this compound to explore novel catalytic systems, design new luminescent materials, and engineer next-generation electronic and optical coatings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1490-37-5

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

2,9-dimethyldecane-3,8-dione

InChI

InChI=1S/C12H22O2/c1-9(2)11(13)7-5-6-8-12(14)10(3)4/h9-10H,5-8H2,1-4H3

InChI Key

HXQGDVMNCVJPFP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)CCCCC(=O)C(C)C

Canonical SMILES

CC(C)C(=O)CCCCC(=O)C(C)C

Synonyms

2,9-Dimethyl-3,8-decanedione

Origin of Product

United States

Advanced Synthetic Methodologies for 2,9 Dimethyl 3,8 Decanedione and Its Structural Analogues

Retrosynthetic Analysis and Strategic Disconnections for 2,9-Dimethyl-3,8-decanedione

Retrosynthetic analysis of this compound, a symmetrical 1,6-diketone with branched termini, suggests several logical disconnection pathways. The 1,6-dicarbonyl relationship is often challenging for direct linear connections due to the distance between the functional groups. slideshare.net A common and powerful strategy for such systems is a "reconnection" approach. youtube.comquimicaorganica.org

This strategy involves envisioning the target 1,6-diketone as the product of an oxidative cleavage of a six-membered ring, specifically a substituted cyclohexene (B86901). The cyclohexene precursor itself can be formed through a Diels-Alder reaction or other cyclization methods, simplifying the retrosynthesis to more accessible starting materials. quimicaorganica.org The ozonolysis of the cyclohexene double bond would yield the desired 1,6-dicarbonyl compound. youtube.com

A more direct, documented synthesis provides a clear retrosynthetic pathway based on organometallic addition. Watanabe and colleagues reported the synthesis of this compound from isobutyric acid and vinylmagnesium chloride, catalyzed by cuprous chloride. cdnsciencepub.com This suggests a disconnection of the C4-C5 and C6-C7 bonds, tracing the molecule back to two molecules of a four-carbon synthon derived from isobutyric acid and a two-carbon unit from vinylmagnesium chloride.

Plausible Retrosynthetic Pathways:

Disconnection StrategyKey IntermediatePrecursors
Reconnection/Ozonolysis Substituted CyclohexeneDienes and Dienophiles (via Diels-Alder)
Organometallic Coupling Not ApplicableIsobutyric Acid, Vinylmagnesium Chloride
Acyl Radical Coupling Acyl Radical PrecursorCarboxylic Acid Derivatives

Development of Novel Stereoselective and Enantioselective Synthesis Routes to this compound

The structure of this compound contains two stereocenters at the C2 and C9 positions. Consequently, the molecule can exist as a pair of enantiomers, (2R, 9R) and (2S, 9S), and a meso compound (2R, 9S). The development of stereoselective synthetic routes is crucial for isolating these specific stereoisomers.

Asymmetric synthesis can be approached by using chiral catalysts or auxiliaries to control the formation of the stereocenters. For instance, the asymmetric reduction of the ketone functionalities or the stereoselective alkylation of a precursor enolate could be employed. The field of asymmetric catalysis offers a vast toolbox, including transition-metal complexes with chiral ligands, for such transformations. sioc-journal.cn A review on the asymmetric catalytic reduction of diketones highlights methods that yield chiral diols, which are closely related to the target structure and can often be oxidized to the desired diketone. sioc-journal.cn

Furthermore, chiral primary amine catalysis has been shown to be effective in the highly diastereo- and enantioselective synthesis of chiral α-branched ketones through retro-Claisen reactions, a strategy that could be adapted for the construction of the branched termini of the target molecule. acs.org

Investigations into Catalyst Development for the Synthesis of this compound

Catalysis is central to the efficient synthesis of 1,6-diketones. Various catalytic systems have been developed that could be applied to the synthesis of this compound.

One established method involves the copper-catalyzed reaction of Grignard reagents with carboxylic acids. Specifically, the synthesis of this compound has been accomplished using cuprous chloride (CuCl) to catalyze the reaction between vinylmagnesium chloride and isobutyric acid. cdnsciencepub.com

More recent advancements include the use of transition-metal catalysts for the C-C activation of cyclopropanols to generate 1,6-diketones. Rhodium and manganese-catalyzed systems have been shown to be effective for this transformation, proceeding under mild conditions and offering a highly atom-economical pathway. acs.orgresearchgate.net These methods provide a single-step route to a variety of sterically and electronically diverse 1,6-diketones. acs.org Additionally, Brønsted superacids like trifluoromethanesulfonic acid (TfOH) have been used to catalyze the Friedel-Crafts acylation of arenes with muconic acid to form unsaturated 1,6-diketones, a methodology that could potentially be adapted. acs.org

Catalytic Systems for 1,6-Diketone Synthesis:

Catalyst TypeExample CatalystReactionReference
Copper Salt Cuprous Chloride (CuCl)Grignard reaction with carboxylic acid cdnsciencepub.com
Rhodium Complex [Rh(cod)Cl]₂C-C activation of cyclopropanol acs.org
Manganese Salt MnBr₂Ring-opening coupling of cyclopropanols researchgate.net
Brønsted Superacid Triflic Acid (TfOH)Friedel-Crafts acylation acs.org
Ruthenium Complex Ru-BiphempAsymmetric hydrogenation of diketones sioc-journal.cn

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. pnas.org These principles can be applied to the synthesis of this compound to improve its sustainability. Key considerations include atom economy, the use of safer solvents, and the application of catalysis. pnas.org

Many modern methods for synthesizing 1,4- and 1,5-diketones emphasize green aspects, such as performing reactions in water under catalyst-free conditions or using one-pot procedures that minimize waste and purification steps. rsc.orgacs.org For example, one-pot syntheses of 1,5-diketones have been developed that are transition-metal-free and use a minimal amount of base, generating products in high yields with a simple workup. acs.org

Evaluating the reported synthesis by Watanabe et al. cdnsciencepub.com through a green chemistry lens reveals areas for improvement. While catalytic, the synthesis involves the generation of a Grignard reagent from vinyl chloride, a hazardous material, and uses an ether solvent. A greener approach might involve sourcing the four-carbon chain from a renewable feedstock and employing a more benign solvent. Rhodium-catalyzed C-C activation of cyclopropanols represents a highly atom-economical pathway, aligning well with green chemistry principles. acs.org

Chemoenzymatic Approaches to this compound Synthesis

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the power of traditional organic chemistry, offers a powerful route to chiral molecules. Enzymes operate under mild conditions and can exhibit exceptional regio- and stereoselectivity, often obviating the need for protecting groups. mdpi.com

For a diketone like this compound, ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) could be employed for the stereoselective reduction of one or both ketone functionalities to produce chiral hydroxy-ketones or diols. Similarly, ω-transaminases have demonstrated excellent regioselectivity in the monoamination of 1,5-diketones, a strategy that could foreseeably be adapted for 1,6-diketones to install a chiral amine. nih.govresearchgate.net This enzymatic amination can lead to spontaneous intramolecular cyclization, providing access to valuable heterocyclic scaffolds. nih.gov The use of a panel of enantiocomplementary enzymes can provide access to all possible stereoisomers of the product. researchgate.net

Total Synthesis Strategies for Complex Structures Incorporating the this compound Moiety

While this compound itself is not a prominent natural product, its structural motif—a 1,6-diketone with branched alkyl chains—is a valuable building block, or moiety, for the construction of more complex molecular architectures. chim.itijpras.comacs.org In the total synthesis of complex natural products, a key strategy is to disconnect the target molecule into smaller, manageable fragments (synthons).

A functionalized derivative of this compound could serve as a C12 synthon. For instance, the synthetic methods described previously could be adapted to start with functionalized precursors, allowing for the introduction of additional reactive handles onto the decanedione backbone. This functionalized diketone could then be coupled with other fragments to assemble the carbon skeleton of a larger natural product. For example, the ketone groups could be used to form heterocycles or participate in aldol (B89426) or Wittig-type reactions to extend the carbon chain. The synthesis of various natural products containing cyclopentane (B165970) rings or other complex features often relies on the cyclization of diketone precursors. oregonstate.edu

Mechanistic Organic Chemistry of 2,9 Dimethyl 3,8 Decanedione

Reaction Kinetics and Thermodynamic Profiles of 2,9-Dimethyl-3,8-decanedione Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not readily found in scientific literature. However, the behavior of analogous 1,6-diketones in cyclization reactions, such as the intramolecular aldol (B89426) condensation, offers insight into the likely kinetic and thermodynamic profiles.

Intramolecular reactions of dicarbonyl compounds are generally favored when they lead to the formation of stable five- or six-membered rings. libretexts.orgfiveable.memasterorganicchemistry.com For this compound, an intramolecular reaction would lead to a six-membered ring, which is thermodynamically favorable due to low ring strain. libretexts.orgmasterorganicchemistry.com

The primary intramolecular transformation for a 1,6-diketone like this compound is the aldol condensation, which can be catalyzed by either acid or base. acs.org The reaction proceeds through a series of equilibria. In a base-catalyzed reaction, the initial deprotonation to form an enolate is typically the rate-determining step. Under acidic conditions, the enolization is also a key step. nih.gov The subsequent cyclization step to form the aldol addition product generally has a low activation energy. acs.org

Table 1: Representative Thermodynamic Data for Intramolecular Aldol Cyclization of a Generic 1,6-Diketone

StepReaction TypeΔG° (kcal/mol) (Illustrative)Notes
1Enolate/Enol Formation+3 to +5Endothermic, requires catalyst
2Intramolecular C-C Bond Formation-5 to -10Exothermic, formation of a stable ring
3Dehydration-2 to -4Exothermic, driven by conjugation
Overall Aldol Condensation -4 to -9 Exergonic, product favored

Note: The values in this table are illustrative for a generic 1,6-diketone leading to a six-membered ring and are not experimental data for this compound. The actual values would be influenced by substitution and reaction conditions.

Elucidation of Reaction Mechanisms Involving the Dicarbonyl System of this compound

The dicarbonyl system of this compound is poised for intramolecular reactions. The most probable reaction is an intramolecular aldol condensation.

Base-Catalyzed Mechanism:

Enolate Formation: A base would abstract an acidic α-proton from either C4 or C7. Given the symmetry of the molecule, these positions are chemically equivalent. This forms a resonance-stabilized enolate.

Nucleophilic Attack: The enolate carbon then acts as a nucleophile, attacking the carbonyl carbon at the other end of the chain (C8). This results in the formation of a new carbon-carbon bond and a six-membered ring alkoxide intermediate.

Protonation: The alkoxide is protonated by a protic solvent (e.g., water) to yield a β-hydroxy ketone, the aldol addition product.

Dehydration: Under heating or stronger basic conditions, a second α-proton is removed, and the resulting enolate eliminates the hydroxyl group to form a thermodynamically stable α,β-unsaturated cyclic ketone. organicchemistrytutor.com

Acid-Catalyzed Mechanism:

Protonation and Tautomerization: An acid catalyst protonates one of the carbonyl oxygens, activating the carbonyl group. Tautomerization then leads to the formation of an enol.

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the protonated carbonyl at the other end of the molecule.

Deprotonation: Loss of a proton from the resulting oxonium ion yields the neutral β-hydroxy ketone.

Dehydration: The β-hydroxy ketone can then undergo acid-catalyzed dehydration to form the α,β-unsaturated ketone. acs.org

Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound

Reactions involving this compound have the potential to form multiple stereocenters, leading to questions of stereochemical control. The substrate itself is chiral and can exist as different stereoisomers. The stereochemical outcome of its reactions will depend on the stereochemistry of the starting material and the reaction conditions.

In the context of the intramolecular aldol condensation, two new stereocenters can be created in the initial aldol addition product. The relative stereochemistry of these centers is influenced by the transition state geometry. For acyclic systems, achieving high diastereoselectivity can be challenging but can be influenced by factors such as chelation control or steric interactions. researchgate.net The formation of a six-membered ring introduces conformational constraints that can direct the stereochemical outcome.

Studies on the reduction of acyclic 1,3- and 1,2-diketones have shown that high diastereoselectivity can be achieved, with the syn or anti diol being favored depending on the reagent and the substrate. acs.org While this compound is a 1,6-diketone, similar principles of stereocontrol would apply in its reduction to the corresponding diol.

Table 2: Potential Diastereomeric Products from Intramolecular Aldol Addition of a Chiral 1,6-Diketone

Starting Material StereoisomerMajor DiastereomerMinor DiastereomerControlling Factors
(2R, 9R)(1'R, 2'S, 4'R)-product(1'S, 2'S, 4'R)-productSteric approach control, transition state conformation
(2S, 9S)(1'S, 2'R, 4'S)-product(1'R, 2'R, 4'S)-productSteric approach control, transition state conformation
meso (2R, 9S)Achiral or racemic products-Symmetry of the starting material

Note: This table presents a hypothetical scenario to illustrate the concept of diastereoselectivity and does not represent experimentally determined outcomes for this compound.

Investigations into the Reactivity of the Methyl Groups at C2 and C9 of this compound

The methyl groups at positions C2 and C9 are adjacent to carbonyl groups, making the protons on these carbons (the α-protons) acidic and susceptible to removal by a base to form enolates. The reactivity of these methyl groups is central to many of the potential transformations of this compound.

The formation of an enolate at C2 or C9 would be the initial step in intermolecular aldol reactions, Claisen-Schmidt condensations (if reacting with an aldehyde lacking α-protons), and alkylation reactions. The rate and equilibrium of enolate formation can be influenced by the choice of base and solvent. msu.edu For instance, a bulky base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate, while a smaller base like sodium ethoxide at higher temperatures would lead to the thermodynamic enolate. msu.edu

In the context of the intramolecular aldol condensation discussed earlier, enolization could theoretically occur at the C2/C9 methyl groups or the C4/C7 methylene (B1212753) groups. Cyclization via the C2/C9 enolate would lead to a highly strained four-membered ring, which is thermodynamically and kinetically disfavored compared to the formation of a six-membered ring via the C4/C7 enolate. libretexts.orgjove.com Therefore, under conditions where equilibrium can be established, the reaction will overwhelmingly proceed through enolization at the methylene positions.

Alkylation of the enolates derived from deprotonation at C2 or C9 is a plausible transformation. This would involve treating the diketone with a strong base followed by an alkyl halide to introduce a new alkyl group at the α-position. organic-chemistry.org

Table 3: Comparison of Reactivity at Different α-Positions

α-PositionEnolate FormationSubsequent Reaction (Intramolecular)Subsequent Reaction (Intermolecular)
C2/C9 (Methyl) PossibleLeads to strained 4-membered ring (disfavored)Alkylation, Aldol condensation
C4/C7 (Methylene) PossibleLeads to stable 6-membered ring (favored)Alkylation, Aldol condensation

Advanced Derivatization and Functionalization of 2,9 Dimethyl 3,8 Decanedione

Regioselective Functionalization Strategies for 2,9-Dimethyl-3,8-decanedione

Regioselective functionalization involves the selective reaction of one functional group or position over another. In a symmetrical molecule like this compound, both carbonyl groups and their adjacent alpha-carbons are chemically equivalent, posing a significant challenge for selective modification. However, several strategies can be theoretically applied to achieve regioselectivity.

One approach is statistical mono-functionalization , where using a limited amount of a reagent (less than one equivalent) results in a mixture of unreacted, mono-reacted, and di-reacted products, from which the desired mono-functionalized compound can be isolated.

A more refined strategy involves the use of transient directing groups . This modern approach involves the temporary installation of a directing group that guides a catalyst to a specific C-H bond for functionalization. uantwerpen.be For a diketone, a chiral amine could be used to form a transient imine with one carbonyl group, allowing a metal catalyst to selectively functionalize the alpha-position of that specific ketone. uantwerpen.be

Furthermore, the inherent steric hindrance provided by the isopropyl group at one end (C9) and the ethyl group at the other (C2) could be exploited. While the electronic environments are similar, the subtle differences in steric bulk might be leveraged by bulky reagents or catalysts to achieve a degree of regioselectivity. For instance, in the allylation of unsymmetrical diketones, steric effects can direct the reaction to the less hindered ketone group. nih.gov Although this compound is symmetrical, a sufficiently bulky catalyst might differentiate between the two prochiral centers.

Enzyme-catalyzed reactions represent another powerful tool for achieving high regioselectivity. Alcohol dehydrogenases, for example, can perform highly selective reductions on dicarbonyl compounds, often with excellent control over which ketone is reduced and the stereochemistry of the resulting alcohol. rsc.org

Synthesis of Chemically Modified this compound Derivatives for Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing insights into how a molecule's structure correlates with its function. nih.govrsc.org Generating a library of derivatives from a parent scaffold like this compound is the first step in this process. The diketone functionality allows for a wide range of modifications.

Illustrative Potential Derivatives of this compound for SAR Studies

Derivative Type Potential Reaction Reagents Expected Structural Change Potential Impact on Properties
DiolCarbonyl ReductionNaBH₄, LiAlH₄C=O → C-OHIncreased polarity, H-bond donor capability
Di-imineCondensationPrimary Amines (R-NH₂)C=O → C=N-RAltered geometry, introduction of new substituent 'R'
Di-enoneAlpha-Bromination & EliminationNBS, then BaseIntroduction of C=C bond adjacent to carbonylIncreased rigidity, altered electronic properties
DioximeCondensationHydroxylamine (NH₂OH)C=O → C=N-OHPotential for metal chelation, geometric isomers
Bis-pyrazolePaal-Knorr SynthesisHydrazine (N₂H₄)Formation of two pyrazole (B372694) ringsCreation of rigid, aromatic heterocyclic units

These modifications systematically alter key properties such as polarity, hydrogen bonding capacity, steric bulk, and electronic distribution. For example, reducing the ketones to alcohols (diols) would increase polarity and introduce hydrogen bond donating capabilities. Condensation with various primary amines would yield di-imines, allowing for the introduction of a wide variety of "R" groups to probe steric and electronic effects. nih.gov Such a library of derivatives would be invaluable for screening for biological activity or specific material properties. researchgate.net

Catalyst Development for Derivatization Reactions of this compound

The efficiency and selectivity of derivatization reactions heavily rely on the catalyst employed. For this compound, catalyst development would focus on several key transformations.

For reactions involving C-H activation or cross-coupling at the alpha-positions, palladium and rhodium catalysts are prominent. uantwerpen.benih.gov For instance, palladium(II) acetate (B1210297) in combination with specific ligands can catalyze the direct arylation or alkenylation of ketone enolates. mdpi.com Developing a catalytic system that could differentiate between the two equivalent sides of the diketone would be a significant advancement.

In the context of forming heterocyclic derivatives, acid catalysts are crucial. The Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into furans, pyrroles, and thiophenes, traditionally uses strong acids like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgalfa-chemistry.com Modern catalyst development has introduced milder and more environmentally benign alternatives. Ionic liquids, such as 1-butyl-3-methyl-imidazolium hydrogen sulfate (B86663) ([bmim]HSO₄), have been shown to efficiently catalyze furan (B31954) synthesis, acting as both the catalyst and the reaction medium. tandfonline.com Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has emerged as an excellent catalyst for pyrrole (B145914) synthesis under mild conditions, offering short reaction times and high yields. arabjchem.org For specific applications, organocatalysts like β-cyclodextrin have been used to promote Paal-Knorr reactions in aqueous media, offering a green and recyclable catalytic system. rhhz.net

Potential Catalysts for Key Derivatization Reactions

Reaction Type Catalyst Class Specific Example(s) Reference
Pyrrole SynthesisLewis Acid / Metal SaltCerium(IV) Ammonium Nitrate (CAN) arabjchem.org
Furan SynthesisAcid Catalyst / Ionic Liquid[bmim]HSO₄ tandfonline.com
Pyrrole Synthesis (Green)Organocatalystβ-Cyclodextrin rhhz.net
C-H FunctionalizationTransition MetalPalladium(II) Acetate, Rhodium complexes uantwerpen.bemdpi.com
Asymmetric ReductionBiocatalyst (Enzyme)Alcohol Dehydrogenase (e.g., CPCR2) rsc.org

Exploration of this compound as a Precursor for Macrocyclic and Heterocyclic Systems

The linear structure of this compound, with reactive carbonyl groups at the 3- and 8-positions, makes it an excellent starting material for synthesizing cyclic compounds.

Heterocyclic Synthesis: The separation of the carbonyl groups in this compound makes it a 1,6-dicarbonyl compound. This arrangement is ideal for intramolecular cyclization reactions to form six-membered rings or, more commonly, for intermolecular reactions to form five-membered heterocycles via the Paal-Knorr synthesis. wikipedia.orgacs.org

Furan Synthesis: In the presence of an acid catalyst like p-toluenesulfonic acid or a Lewis acid, this compound can undergo an intramolecular dehydrative cyclization. alfa-chemistry.com One carbonyl is protonated, the other forms an enol, which then attacks the protonated carbonyl. Subsequent dehydration yields a furan ring. wikipedia.org

Pyrrole Synthesis: Reacting the diketone with a primary amine (R-NH₂) or ammonia (B1221849) under acidic conditions leads to the formation of N-substituted or N-unsubstituted pyrroles, respectively. wikipedia.orgalfa-chemistry.com This reaction proceeds through the formation of a di-imine intermediate which then cyclizes.

Thiophene (B33073) Synthesis: The use of a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, can convert the diketone into the corresponding thiophene derivative. wikipedia.org

Macrocyclic Synthesis: While more challenging, the diketone could serve as a building block for macrocycles—large cyclic molecules. nih.gov An intermolecular reaction, such as a double Paal-Knorr synthesis with a diamine, could potentially form a "bis-pyrrole" which could then be used in further reactions to close a large ring. rhhz.net Alternatively, an intramolecular McMurry coupling, a reductive coupling of two carbonyls using a titanium reagent (e.g., TiCl₃/LiAlH₄), could theoretically couple the C3 and C8 carbonyls to form a ten-membered carbocyclic ring, cyclodecene, with two exocyclic double bonds that could be further functionalized.

The versatility of this compound as a precursor makes it a valuable target for the synthesis of novel and complex molecular structures with potential applications in various fields of chemistry.

Spectroscopic and Crystallographic Research on 2,9 Dimethyl 3,8 Decanedione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of 2,9-Dimethyl-3,8-decanedione

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure of molecules in solution. For a flexible molecule like this compound, NMR spectroscopy provides critical insights into its conformational preferences. The presence of two chiral centers at the C2 and C9 positions suggests the potential for multiple diastereomers, each with a unique NMR spectrum.

While dedicated conformational analysis studies on this compound are not extensively published, the interpretation of its NMR spectra can be inferred from general principles and data available for similar aliphatic ketones. The symmetry of the molecule influences the number of distinct signals in both ¹H and ¹³C NMR spectra. Due to the chiral centers, the methylene (B1212753) protons in the central chain (C4, C5, C6, and C7) are diastereotopic and would be expected to appear as complex multiplets.

¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Based on database information, the following chemical shifts are reported for this compound. nih.gov The carbonyl carbons (C3 and C8) are expected to resonate significantly downfield, a characteristic feature of ketones. organicchemistrydata.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1, C1' (CH₃)~18
C2, C9 (CH)~42
C3, C8 (C=O)~213
C4, C7 (CH₂)~38
C5, C6 (CH₂)~24

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

¹H NMR Spectral Data:

The ¹H NMR spectrum would provide further structural detail. The methyl protons (C1 and C1') would likely appear as doublets due to coupling with the methine protons at C2 and C9. The methine protons themselves would be multiplets, split by both the methyl and adjacent methylene protons. The central methylene groups would present as a complex series of overlapping multiplets. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to determine through-space proximities of protons, offering definitive evidence for the predominant conformations in solution.

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Elucidation of this compound

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would induce fragmentation, providing a unique fingerprint.

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center, showing a prominent peak at an m/z of 109, with other significant fragments at m/z 43 and 71. nih.gov The fragmentation of ketones is well-understood and typically involves alpha-cleavage and McLafferty rearrangements.

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For this compound, alpha-cleavage can occur on either side of the two carbonyl groups, leading to the formation of stable acylium ions.

Cleavage between C2-C3 and C8-C9 would result in the loss of an isopropyl radical (•CH(CH₃)₂) or a methyl radical (•CH₃) from the respective ends, although the former is more likely.

Cleavage of the C3-C4 and C7-C8 bonds would lead to larger fragment ions.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the beta-bond. This is a characteristic fragmentation for ketones with sufficiently long alkyl chains.

Interactive Data Table: Major Fragment Ions of this compound in Mass Spectrometry

m/zProposed Fragment StructureFragmentation Pathway
198[C₁₂H₂₂O₂]⁺•Molecular Ion
155[M - C₃H₇]⁺Alpha-cleavage (loss of isopropyl radical)
109[C₇H₁₃O]⁺Further fragmentation
71[C₄H₇O]⁺Alpha-cleavage
43[C₃H₇]⁺ or [CH₃CO]⁺Alpha-cleavage

Vibrational Spectroscopy (IR, Raman) for Detailed Functional Group Analysis of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. For this compound, the most prominent features in its vibrational spectra would be associated with the carbonyl groups and the various C-H bonds.

A vapor phase IR spectrum for this compound is available. nih.gov The key absorption band would be the C=O stretching vibration, which for aliphatic ketones typically appears in the region of 1715 cm⁻¹. scispace.com The presence of two carbonyl groups might lead to symmetric and asymmetric stretching modes, which could result in a broadened or split peak in this region. The spectra would also be rich in C-H stretching and bending vibrations from the methyl, methylene, and methine groups.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2960-2850C-H stretchAliphatic CH, CH₂, CH₃
~1715C=O stretchKetone
~1465C-H bendCH₂ scissoring
~1375C-H bendCH₃ symmetric bending

A detailed analysis using both IR and Raman spectroscopy would allow for a more complete assignment of the vibrational modes, potentially offering further insights into the conformational isomers present, as different conformers can exhibit slightly different vibrational frequencies.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov This technique could provide unambiguous information about the bond lengths, bond angles, and conformation of this compound in the crystalline form.

However, a search of crystallographic databases reveals that no X-ray crystal structure has been reported for this compound or its simple derivatives. This is not unusual for a relatively flexible, non-complex aliphatic molecule. Obtaining a single crystal of sufficient quality for X-ray diffraction can be challenging for such compounds, as they may have a tendency to exist as oils or amorphous solids at room temperature. Were a crystal structure to be obtained, it would provide a valuable benchmark for computational models and for understanding the preferred solid-state packing and intermolecular interactions.

Computational and Theoretical Studies of 2,9 Dimethyl 3,8 Decanedione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity of 2,9-Dimethyl-3,8-decanedione

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. For this compound, DFT calculations could provide significant insights into its electronic properties and reactivity.

A typical DFT study on this diketone would involve optimizing its molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties help in understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Key parameters that could be determined from DFT calculations include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing clues about where electrophilic or nucleophilic attacks are most likely to occur. For this compound, the carbonyl carbons would be expected to be electrophilic centers.

Electrostatic Potential Maps: These maps provide a visual representation of the charge distribution and are useful for predicting how the molecule will interact with other molecules.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and identify characteristic functional groups.

A hypothetical data table summarizing the kind of results a DFT study on this compound might yield is presented below.

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-1.2 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability.
Dipole Moment2.8 DSuggests a moderate level of polarity for the molecule.
C=O Stretch Frequency1715 cm⁻¹Corresponds to the characteristic vibrational mode of the ketone groups.

Note: The values in this table are illustrative and not based on actual published research for this specific molecule.

Molecular Dynamics Simulations for Conformational Landscape Analysis of this compound

Due to the presence of multiple single bonds, this compound is a flexible molecule that can adopt a wide range of conformations. Molecular Dynamics (MD) simulations are a powerful computational method for exploring this conformational landscape.

A thorough MD simulation of this compound could reveal:

Preferred Conformations: The simulation can identify the most stable, low-energy conformations that the molecule is likely to adopt.

Conformational Transitions: The pathways and energy barriers for converting between different conformations can be studied.

Solvent Effects: By including solvent molecules in the simulation, it is possible to understand how the solvent influences the conformational preferences of this compound.

The results of such a study could be represented by a Ramachandran-like plot for key dihedral angles, showing the probability of finding the molecule in a particular conformation.

Quantum Chemical Investigations of Reaction Pathways for this compound Transformations

Quantum chemical methods, including DFT, can be used to investigate the mechanisms of chemical reactions involving this compound. This involves calculating the energies of reactants, products, and, most importantly, the transition states that connect them.

For example, the reduction of the ketone groups or an aldol-type reaction could be studied. By mapping out the potential energy surface for a proposed reaction, chemists can determine the most likely reaction pathway and predict the reaction rates.

A hypothetical reaction coordinate diagram for the reduction of one of the ketone groups in this compound could be constructed, showing the relative energies of the reactant, transition state, and product.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of a series of molecules based on their chemical structures. If a particular biological activity were identified for this compound, QSAR could be a valuable tool for designing new, more potent analogs.

A QSAR study would involve:

Creating a Dataset: A series of derivatives of this compound would be synthesized or computationally designed, and their biological activity would be measured or predicted.

Calculating Molecular Descriptors: For each molecule in the dataset, a variety of numerical descriptors would be calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Developing a Model: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to find a mathematical relationship between the molecular descriptors and the biological activity.

Validating the Model: The predictive power of the QSAR model would be tested on a set of molecules not used in its development.

An example of a simple linear QSAR model might look like:

Activity = c0 + c1LogP + c2Polarizability + c3*LUMO

Where LogP represents the lipophilicity, Polarizability is a measure of how easily the electron cloud is distorted, and LUMO is the energy of the Lowest Unoccupied Molecular Orbital. The coefficients (c0, c1, c2, c3) would be determined by the regression analysis.

Such a model would allow for the rapid virtual screening of new derivatives of this compound to identify promising candidates for synthesis and further testing.

Emerging Research Directions for 2,9 Dimethyl 3,8 Decanedione

Integration of 2,9-Dimethyl-3,8-decanedione in Advanced Materials Chemistry

The bifunctional nature of this compound, characterized by its two ketone groups, presents intriguing possibilities for its use as a monomer or cross-linking agent in polymer synthesis. Research into poly-1,4-diketones has demonstrated their potential as precursors to conducting heterocyclic polymers. rsc.org The general principle involves the synthesis of a polymer chain containing diketone moieties, which can then be converted into heterocyclic units, such as polypyrroles or polythiophenes, through subsequent chemical reactions. These materials are of significant interest for applications in electronics, sensors, and energy storage devices.

While direct polymerization of this compound has not been extensively reported, its structural features suggest its suitability for such applications. The spacing of the ketone groups and the aliphatic chain length could influence the properties of the resulting polymers, such as their conductivity, solubility, and processability. For instance, polyaddition reactions of diketones with other bifunctional molecules, like bis(phenylacetylene) derivatives, can yield polymers with unique functionalities, such as allyl alcohol moieties in the main chain. acs.org Furthermore, the incorporation of diketones into polymer structures can be achieved through various synthetic strategies, including the use of polymer-supported reagents to control the reaction and achieve specific architectures. cdnsciencepub.com

The table below outlines potential polymer types that could be synthesized using this compound and their potential applications.

Polymer TypePotential Synthetic RoutePotential Applications
Conducting PolymersPaal-Knorr polymerization with primary aminesOrganic electronics, sensors, antistatic coatings
PolyestersBaeyer-Villiger oxidation followed by polycondensationBiodegradable plastics, drug delivery systems
PolyimidesReaction with diamines to form Schiff bases, followed by cyclizationHigh-performance plastics, membranes for gas separation

Supramolecular Chemistry Involving this compound as a Building Block

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions. Diketones, particularly β-diketones, are well-established as versatile building blocks in this field due to their ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net These metal-diketonate complexes can self-assemble into a variety of fascinating supramolecular architectures, including helicates, grids, and cages.

Although this compound is a γ-diketone, the presence of two carbonyl groups still allows it to act as a ligand for metal coordination. The flexibility of the decane (B31447) chain could enable the formation of unique macrocyclic or polymeric coordination complexes. The synthesis of macrocyclic 1,4-diketones has been shown to be a versatile strategy for creating strained and complex molecular architectures. auburn.edunih.govacs.orguga.eduresearchgate.net By analogy, the cyclization of this compound, either through self-condensation or reaction with other linkers, could lead to novel macrocycles with specific host-guest properties.

The potential of diketone-containing macrocycles extends to their use in the synthesis of functional materials. For example, calixarene (B151959) derivatives functionalized with 1,3-diketone moieties have been explored as ligands for lanthanide ions, leading to luminescent and magnetic materials with applications in bioimaging and sensing. nih.govmdpi.com

The following table summarizes potential supramolecular structures involving this compound and their prospective functions.

Supramolecular StructurePotential Formation MethodPotential Function
Metallo-macrocyclesCoordination with metal ions (e.g., Cu(II), Zn(II))Catalysis, molecular recognition, host-guest chemistry
Coordination PolymersReaction with bridging metal ions or organic linkersGas storage, separation, heterogeneous catalysis
Self-assembled MonolayersAdsorption onto surfaces from solutionSurface modification, sensors, nanoelectronics

Photo-induced Reactivity and Photochemistry of this compound

The photochemistry of ketones is a rich and well-studied area of organic chemistry. acs.orgacs.org Aliphatic ketones, upon absorption of UV light, can undergo a variety of photochemical reactions, most notably the Norrish Type I and Norrish Type II reactions. wikipedia.orgslideshare.netlibretexts.orgmsu.edu These reactions proceed through excited singlet or triplet states and lead to the formation of radical intermediates.

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, generating two radical fragments. For this compound, this could lead to a variety of radical species that can then undergo further reactions such as recombination, disproportionation, or reaction with other molecules.

The Norrish Type II reaction is an intramolecular process that occurs in ketones possessing a γ-hydrogen atom. The excited carbonyl group abstracts a hydrogen atom from the γ-position, forming a 1,4-biradical. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. Given the structure of this compound, it possesses multiple γ-hydrogens, making the Norrish Type II reaction a plausible photochemical pathway.

A theoretical study of photochemical hydrogen abstraction by triplet aliphatic carbonyls using density functional theory (DFT) provides insight into the mechanistic details of such reactions. ufrn.br The study of the photochemistry of cyclopropyl (B3062369) conjugated 1,2-diketones also reveals fragmentation reactions that can occur upon irradiation. rsc.org The photochemical behavior of this compound could be harnessed for applications in photopolymerization, where the generated radicals can initiate polymerization, or in the synthesis of fine chemicals. beilstein-journals.org

The table below details the potential photochemical reaction products of this compound.

Photochemical ReactionKey IntermediatePotential Products
Norrish Type IAcyl and alkyl radicalsAlkanes, alkenes, and recombination products
Norrish Type II1,4-BiradicalCyclobutanol derivatives, smaller ketones, and alkenes

Development of Analytical Methodologies for Detection and Quantification of this compound in Complex Chemical Systems

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification in various matrices becomes crucial. Given its presence in food and beverages, methods for its analysis in these complex systems are of particular importance. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. academicjournals.orgacademicjournals.org The NIST WebBook and PubChem provide mass spectral data for this compound, which is essential for its identification using GC-MS. nist.govnih.gov For complex samples, headspace sampling can be employed to extract volatile components prior to GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) is another valuable tool, particularly for less volatile compounds or for analytes that require derivatization to enhance their detection. Vicinal diketones are often derivatized with reagents like o-phenylenediamine (B120857) to form highly chromophoric or fluorophoric quinoxaline (B1680401) derivatives, which can then be readily detected by UV or fluorescence detectors. nih.govoiv.int This approach could be adapted for the analysis of this compound. Microextraction techniques, such as gas-diffusion microextraction (GDME), have also been developed for the isolation of diketones from food samples prior to HPLC analysis. mdpi.com

The development of robust analytical methods is not only important for quality control in potential industrial applications but also for fundamental research to monitor reaction kinetics and understand the fate of the compound in various chemical and biological systems.

The following table provides a summary of potential analytical methods for this compound.

Analytical TechniqueSample PreparationDetection MethodPotential Application
Gas Chromatography-Mass Spectrometry (GC-MS)Headspace, liquid-liquid extraction, solid-phase microextraction (SPME)Mass spectrometry (electron ionization)Analysis in food, environmental samples, reaction monitoring
High-Performance Liquid Chromatography (HPLC)Derivatization with o-phenylenediamine, liquid-liquid extractionUV-Visible, Fluorescence, Mass SpectrometryQuantification in beverages, biological fluids
Nuclear Magnetic Resonance (NMR) SpectroscopyDirect analysis of pure sample or extract¹H NMR, ¹³C NMRStructural elucidation, purity assessment

Q & A

Basic: What are the recommended analytical techniques for identifying and quantifying 2,9-Dimethyl-3,8-decanedione in complex mixtures?

Answer:
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods for identification and quantification. For trace analysis, coupling with tandem mass spectrometry (LC-MS/MS or GC-MS/MS) enhances sensitivity, especially when the compound is a minor component in mixtures (e.g., <5% as noted in EFSA-regulated contexts) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for structural confirmation, especially when distinguishing stereoisomers or verifying purity . Ensure calibration standards are validated for accuracy, and include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Basic: How should researchers ensure the purity and stability of this compound during storage and experimental use?

Answer:
Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent oxidation or thermal degradation. Purity should be verified via chromatographic methods (HPLC/GC) and spectroscopic techniques (NMR, IR) before use . For stability testing, conduct accelerated degradation studies under varying pH, temperature, and humidity conditions, followed by kinetic analysis to establish shelf-life parameters.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) when characterizing this compound derivatives?

Answer:
Contradictions often arise from impurities, solvent effects, or isomeric interference. To resolve these:

  • Perform 2D-NMR experiments (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm molecular connectivity .
  • Use high-resolution mass spectrometry (HRMS) to validate molecular formulas and detect isotopic patterns.
  • Cross-validate results with X-ray crystallography if crystalline derivatives are obtainable, as this provides unambiguous structural data .
  • Replicate analyses in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

Advanced: What experimental design considerations are critical for studying the reactivity of this compound under catalytic conditions?

Answer:

  • Control experiments : Include blank reactions (no catalyst) and negative controls (inert atmosphere) to rule out non-catalytic pathways.
  • Kinetic studies : Use time-resolved sampling with GC/HPLC to track intermediate formation and establish rate laws.
  • In situ monitoring : Employ techniques like FTIR or Raman spectroscopy to observe real-time changes in functional groups .
  • Statistical validation : Apply design-of-experiments (DoE) methodologies to optimize reaction parameters (temperature, catalyst loading) and identify interactions between variables .

Advanced: How can computational methods complement experimental studies of this compound’s thermodynamic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate optimized geometries, vibrational frequencies, and thermodynamic parameters (ΔH, ΔG) to predict stability and reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients to explain solubility trends.
  • QSAR modeling : Correlate structural features (e.g., substituent effects) with observed bioactivity or physicochemical properties. Validate predictions with experimental data (e.g., DSC for thermal stability) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to minimize inhalation or dermal exposure.
  • Refer to Safety Data Sheets (SDS) for toxicity data (e.g., LD₅₀, EC₅₀) and disposal guidelines.
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers address reproducibility challenges in synthesizing this compound analogs?

Answer:

  • Detailed procedural documentation : Specify reaction conditions (e.g., stirring rate, degassing methods) that may affect yields .
  • Batch-to-batch analysis : Use LC-MS and NMR to verify consistency in purity and stereochemistry.
  • Collaborative validation : Share protocols with independent labs to confirm reproducibility, addressing variables like reagent sourcing or equipment calibration .

Basic: What spectroscopic signatures (e.g., IR, NMR) are characteristic of this compound?

Answer:

  • IR : Strong carbonyl stretches near 1700–1750 cm⁻¹ for the diketone groups.
  • 1H^{1}\text{H}-NMR : Methyl protons (δ 0.8–1.2 ppm) and methylene groups adjacent to carbonyls (δ 2.3–2.7 ppm).
  • 13C^{13}\text{C}-NMR : Carbonyl carbons at δ 205–215 ppm, with branching methyl carbons at δ 15–25 ppm .

Advanced: What strategies can mitigate matrix interference when analyzing this compound in biological samples?

Answer:

  • Sample pre-treatment : Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound from proteins or lipids.
  • Isotope dilution : Employ stable isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) to correct for ion suppression in MS .
  • Matrix-matched calibration : Prepare standards in blank matrix (e.g., plasma, tissue homogenate) to account for recovery differences .

Advanced: How should researchers design studies to investigate the environmental fate of this compound?

Answer:

  • Degradation studies : Expose the compound to UV light, microbial consortia, or hydrolytic conditions, analyzing breakdown products via LC-HRMS.
  • Ecotoxicology assays : Use Daphnia magna or Aliivibrio fischeri models to assess acute/chronic toxicity.
  • Computational modeling : Apply fugacity models to predict environmental partitioning (air, water, soil) and persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.